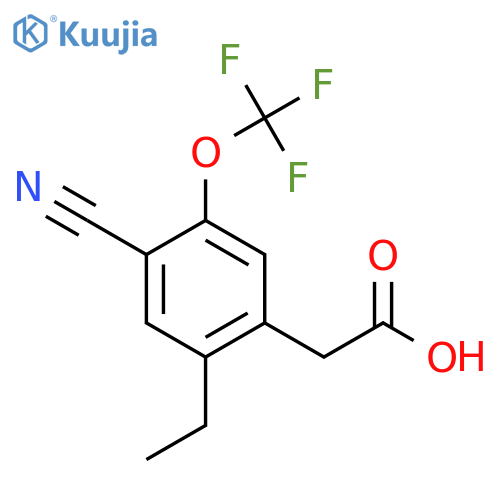Cas no 1807289-59-3 (4-Cyano-2-ethyl-5-(trifluoromethoxy)phenylacetic acid)

1807289-59-3 structure
商品名:4-Cyano-2-ethyl-5-(trifluoromethoxy)phenylacetic acid
CAS番号:1807289-59-3
MF:C12H10F3NO3
メガワット:273.20791387558
CID:5009787
4-Cyano-2-ethyl-5-(trifluoromethoxy)phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 4-Cyano-2-ethyl-5-(trifluoromethoxy)phenylacetic acid
-
- インチ: 1S/C12H10F3NO3/c1-2-7-3-9(6-16)10(19-12(13,14)15)4-8(7)5-11(17)18/h3-4H,2,5H2,1H3,(H,17,18)
- InChIKey: LIHDSGYVKHQXMW-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C#N)=CC(CC)=C(C=1)CC(=O)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 374
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 70.3
4-Cyano-2-ethyl-5-(trifluoromethoxy)phenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010002870-1g |
4-Cyano-2-ethyl-5-(trifluoromethoxy)phenylacetic acid |
1807289-59-3 | 97% | 1g |
$1490.00 | 2023-09-03 | |
| Alichem | A010002870-500mg |
4-Cyano-2-ethyl-5-(trifluoromethoxy)phenylacetic acid |
1807289-59-3 | 97% | 500mg |
$847.60 | 2023-09-03 | |
| Alichem | A010002870-250mg |
4-Cyano-2-ethyl-5-(trifluoromethoxy)phenylacetic acid |
1807289-59-3 | 97% | 250mg |
$480.00 | 2023-09-03 |
4-Cyano-2-ethyl-5-(trifluoromethoxy)phenylacetic acid 関連文献
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
1807289-59-3 (4-Cyano-2-ethyl-5-(trifluoromethoxy)phenylacetic acid) 関連製品
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
